![molecular formula C18H22N6O2 B5468694 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5468694.png)
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one, also known as SPI-1005, is a novel drug candidate that has been extensively studied for its potential therapeutic applications. This spiro compound is a small molecule that has been designed to target a specific protein, namely, the transcription factor nuclear factor-kappa B (NF-κB). The NF-κB pathway is known to play a crucial role in inflammation, immunity, and cancer, making SPI-1005 a promising candidate for the treatment of various diseases.
Mecanismo De Acción
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one exerts its pharmacological effects by targeting the NF-κB pathway, which is known to play a critical role in inflammation, immunity, and cancer. Specifically, this compound inhibits the phosphorylation of IκBα, a protein that regulates the activity of NF-κB. By inhibiting the activation of NF-κB, this compound reduces the production of pro-inflammatory cytokines and promotes tissue repair.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, promoting tissue repair, and enhancing the efficacy of chemotherapy and radiation therapy. This compound has also been shown to have antioxidant and anti-apoptotic properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one is its specificity for the NF-κB pathway, which makes it a promising candidate for the treatment of various diseases. Furthermore, this compound has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed. However, one of the limitations of this compound is its low solubility, which may limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one. Firstly, further preclinical studies are needed to evaluate the efficacy and safety of this compound in various disease models. Secondly, clinical trials are needed to assess the potential therapeutic applications of this compound in humans. Thirdly, the development of more efficient synthesis methods and formulations may improve the efficacy and bioavailability of this compound. Finally, the identification of new targets and pathways may expand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one involves several steps, starting with the reaction of 1-(1H-tetrazol-1-yl)butan-1-one with 3-bromoaniline to form the intermediate compound. This intermediate is then reacted with 1-methyl-1H-indole-2,3-dione to form the final product, this compound. The overall yield of the synthesis process is around 15%.
Aplicaciones Científicas De Investigación
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, multiple sclerosis, and cancer. In preclinical studies, this compound has shown promising results in reducing inflammation and promoting tissue repair. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
1-methyl-1'-[4-(tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-22-15-7-3-2-6-14(15)18(17(22)26)9-5-10-23(12-18)16(25)8-4-11-24-13-19-20-21-24/h2-3,6-7,13H,4-5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQBJCLICZYZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCCN(C3)C(=O)CCCN4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.